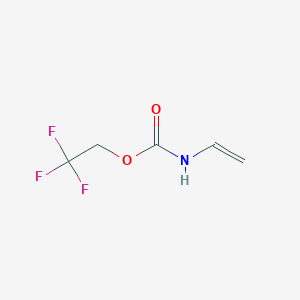
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone)” is a synthetic organic molecule that features a combination of imidazole, piperidine, and methoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mecanismo De Acción
Target of Action
The primary target of this compound is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
Imidazole, a core component of the compound, is known to be involved in various biochemical pathways. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities , potentially enhancing the bioavailability of the compound.
Result of Action
Derivatives of 1,3-diazole (another name for imidazole) show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These could potentially be some of the effects of this compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone)” typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Group: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.
Attachment to Piperidine: The imidazole group can be linked to a piperidine ring through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The imidazole or piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Hydroxyl or carboxyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted imidazole or piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be used to study enzyme interactions or receptor binding due to its imidazole and piperidine components.
Medicine
Industry
In the industrial sector, such compounds might be used in the synthesis of advanced materials or as intermediates in the production of agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
(4-(1H-imidazol-1-yl)methyl)piperidine: Lacks the methoxyphenyl group.
(4-(2-methoxyphenyl)piperidine: Lacks the imidazole group.
(4-(1H-imidazol-1-yl)methyl)(2-methoxyphenyl)methanone: Lacks the piperidine ring.
Uniqueness
The unique combination of imidazole, piperidine, and methoxyphenyl groups in “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone)” might confer specific biological activities or chemical properties that are not present in the similar compounds listed above.
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-5-3-2-4-15(16)17(21)20-9-6-14(7-10-20)12-19-11-8-18-13-19/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBPAQOZJOZZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

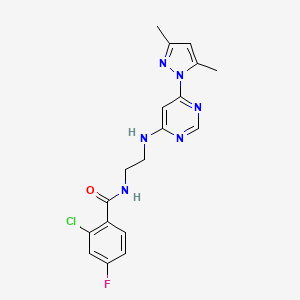
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)
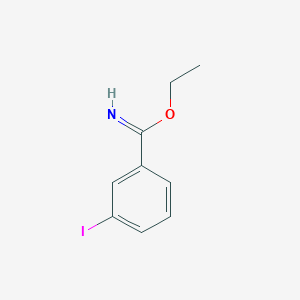
![N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017521.png)
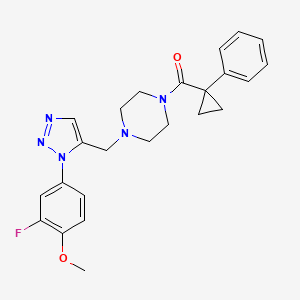
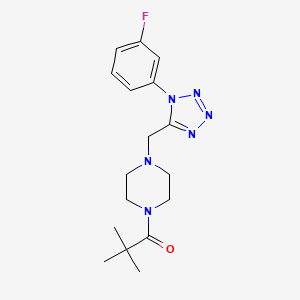
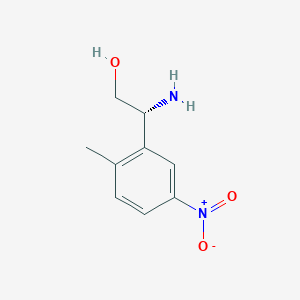

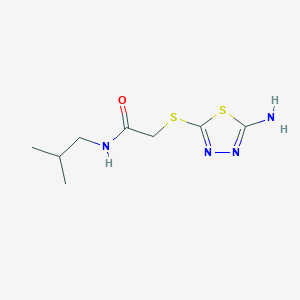
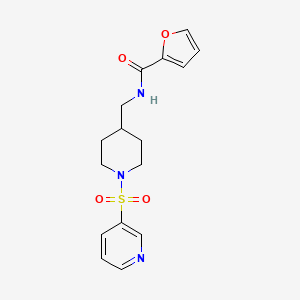
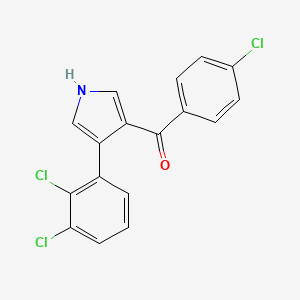
![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)
